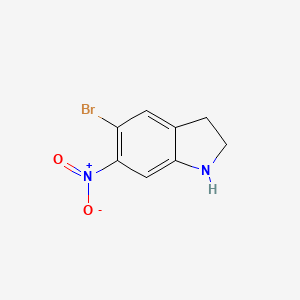
5-Bromo-6-nitro-2,3-dihydro-1H-indole
Overview
Description
5-Bromo-6-nitro-2,3-dihydro-1H-indole is a compound that belongs to the class of organic compounds known as indolines . Indolines are compounds containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .
Molecular Structure Analysis
The molecular formula of this compound is C8H7BrN2O2 . It’s a brominated indoline derivative and a product of biocatalyzed halogenation of nucleobase analogs .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, indole derivatives are known to undergo a variety of chemical reactions. For instance, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Scientific Research Applications
Synthesis and Chemical Reactions
Catalyst-Free Conjugate Addition
A catalyst-free conjugate addition of indoles, including bromo derivatives, to dihydronitronaphthalenes in water has been developed. This method is useful for the synthesis of 3,4-fused tetrahydro-β-carbolines, a new class of compounds (Malhotra et al., 2013).
Formation of C-Nucleosides
Direct glycosylation of indoles, including 5-bromo and 5- or 6-nitro derivatives, with glycosyl halides results in the formation of various C-ribofuranosides. This process involves the use of silver oxide and molecular sieves (Sokolova et al., 1981).
Indole Derivatives Synthesis
The formation of indole and 5-bromoindole via the Hofmann reaction from o-carboxycinnamic acids obtained in the oxidation of 2-naphthol and 6-bromo-2-naphthol has been explored (Petrova et al., 1973).
Antimicrobial and Anti-inflammatory Activities
Heterocycles derived from nitro/bromoindole carbohydrazides exhibit antimicrobial, anti-inflammatory, and antiproliferative activities. This synthesis includes various nitroindole derivatives (Narayana et al., 2009).
Synthesis of Indole Derivatives for Corrosion Inhibition
New 5-Nitro isatin derivatives linked to 5-nitro-3-(imino acetohydrazide)-2-oxo indole have been synthesized and evaluated for their corrosion inhibition properties in sea water, showing potential applications in materials science (Ahmed et al., 2018).
Chemical Analysis and Characterization
Structural Analysis
Studies on the structures of 3-substituted 5-nitroindoles, including bromo derivatives, involve examining bond distances and molecular conformations (Garcia et al., 1999).
Hirshfeld Surface Analysis
Analysis of the intermolecular interactions in the crystal structure of 5-bromo-1H-indole derivatives using Hirshfeld surface and DFT methods provides insights into molecular interactions and stability (Barakat et al., 2017).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for 5-Bromo-6-nitro-2,3-dihydro-1H-indole could involve further exploration of its biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to have a broad spectrum of biological activities . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The brominated indoline derivative, a related compound, is used in the synthetic preparation of biologically active compounds such as selective human β3 adrenergic receptor agonists .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have various biologically vital properties . For example, 6-bromoisatin, a related compound, has been found to inhibit colon cancer cell proliferation and induce apoptosis, preventing early-stage tumor formation in a colorectal cancer rodent model .
Action Environment
It’s worth noting that the stability of related compounds can be influenced by factors such as light and temperature .
properties
IUPAC Name |
5-bromo-6-nitro-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-3-5-1-2-10-7(5)4-8(6)11(12)13/h3-4,10H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABGMLXPMPPWKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(4-nitrophenyl)malonate](/img/structure/B3037978.png)
![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-2-thienylmethylidene]benzenecarbohydrazide](/img/structure/B3037979.png)
![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(5-nitro-2-pyridinyl)malonate](/img/structure/B3037980.png)
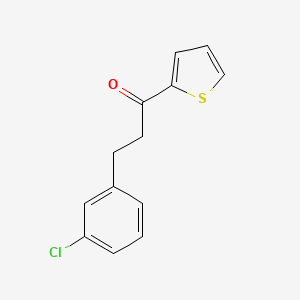
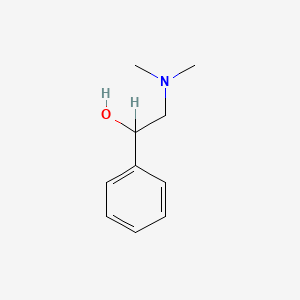
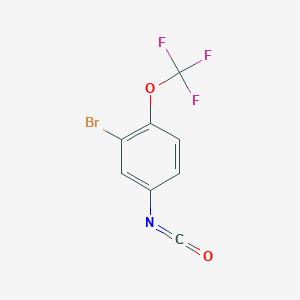
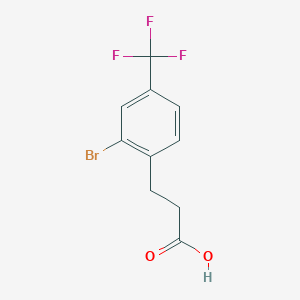
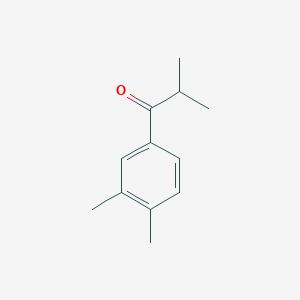
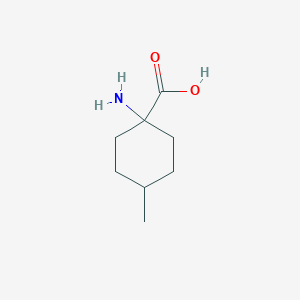

![2-benzyl-3-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-N,N-dimethyl-3-oxopropanamide](/img/structure/B3037996.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3037997.png)
![1-(4-Chlorophenyl)-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B3037998.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3038000.png)